molecular formula C21H21Cl2NO4S B12133805 (2E)-3-(2,4-dichlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)prop-2-enamide

(2E)-3-(2,4-dichlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)prop-2-enamide

Cat. No.: B12133805
M. Wt: 454.4 g/mol
InChI Key: CBQIQHMHUBFBBE-WEVVVXLNSA-N
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Description

(2E)-3-(2,4-dichlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)prop-2-enamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a dioxidotetrahydrothiophenyl group, and a methoxybenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,4-dichlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)prop-2-enamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the dichlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce chlorine atoms at the 2 and 4 positions.

    Formation of the dioxidotetrahydrothiophenyl intermediate: This step involves the oxidation of a tetrahydrothiophene ring to introduce the dioxidotetrahydrothiophenyl group.

    Formation of the methoxybenzyl intermediate: This step involves the methylation of a benzyl ring to introduce the methoxy group at the 4 position.

    Coupling of intermediates: The final step involves the coupling of the three intermediates to form the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2,4-dichlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups or to introduce hydrogen atoms.

    Substitution: The compound can undergo substitution reactions to replace one functional group with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may result in the formation of additional oxygen-containing functional groups, while reduction may result in the formation of hydrogenated derivatives.

Scientific Research Applications

(2E)-3-(2,4-dichlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)prop-2-enamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used as a probe to study biological processes and pathways.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound can be used as an intermediate in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(2,4-dichlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2E)-3-(2,4-dichlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)prop-2-enamide include:

  • (2E)-3-(2,4-dichlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-hydroxybenzyl)prop-2-enamide
  • (2E)-3-(2,4-dichlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)prop-2-enamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes the compound valuable for various applications, as it can interact with specific molecular targets and pathways in unique ways.

Properties

Molecular Formula

C21H21Cl2NO4S

Molecular Weight

454.4 g/mol

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]prop-2-enamide

InChI

InChI=1S/C21H21Cl2NO4S/c1-28-19-7-2-15(3-8-19)13-24(18-10-11-29(26,27)14-18)21(25)9-5-16-4-6-17(22)12-20(16)23/h2-9,12,18H,10-11,13-14H2,1H3/b9-5+

InChI Key

CBQIQHMHUBFBBE-WEVVVXLNSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)/C=C/C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

COC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C=CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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